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molecular formula C22H31ClN2O2S B8502481 Sufentanil hydrochloride CAS No. 164790-60-7

Sufentanil hydrochloride

Cat. No. B8502481
M. Wt: 423.0 g/mol
InChI Key: WZGGBYJHSKVKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05489689

Procedure details

Sufentanil HCl obtained in Example 8 was suspended in hot water and adjusted to pH 10-11 with 10% aqueous potassium hydroxide and extracted with ether. The organic layer washed with water, dried and evaporated to give the free base with an LC purity profile of 99.62%. An equivalent of sufentanil free base with anhydrous citric acid was warmed in 100% ethanol. After removal of ethanol the fluffy white powder was dried in the vacuum oven at 56° C. for 48 hrs. Sufentanil citrate thus obtained passed all USP tests.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sufentanil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3]([N:5]([C:12]1([CH2:25][O:26][CH3:27])[CH2:17][CH2:16][N:15]([CH2:18][CH2:19][C:20]2[S:24][CH:23]=[CH:22][CH:21]=2)[CH2:14][CH2:13]1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:4].Cl.[OH-].[K+].CCC(N(C1(COC)CCN(CCC2SC=CC=2)CC1)C1C=CC=CC=1)=O.[C:58]([OH:70])(=[O:69])[CH2:59][C:60]([CH2:65][C:66]([OH:68])=[O:67])([C:62]([OH:64])=[O:63])[OH:61]>O.C(O)C>[CH3:1][CH2:2][C:3]([N:5]([C:12]1([CH2:25][O:26][CH3:27])[CH2:13][CH2:14][N:15]([CH2:18][CH2:19][C:20]2[S:24][CH:23]=[CH:22][CH:21]=2)[CH2:16][CH2:17]1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:4].[CH2:65]([C:60]([OH:61])([C:62]([OH:64])=[O:63])[CH2:59][C:58]([OH:70])=[O:69])[C:66]([OH:68])=[O:67] |f:0.1,2.3,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(=O)N(C=1C=CC=CC1)C2(CCN(CC2)CCC3=CC=CS3)COC.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
sufentanil
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(=O)N(C=1C=CC=CC1)C2(CCN(CC2)CCC3=CC=CS3)COC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic layer washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the free base with an LC purity profile of 99.62%
CUSTOM
Type
CUSTOM
Details
After removal of ethanol the fluffy white powder
CUSTOM
Type
CUSTOM
Details
was dried in the vacuum oven at 56° C. for 48 hrs
Duration
48 h

Outcomes

Product
Name
Type
product
Smiles
CCC(=O)N(C=1C=CC=CC1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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